

CL-Pa target protein and binding affinity

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Compound of Interest

Compound Name: CL-Pa

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An In-depth Technical Guide on the Target Protein and Binding Affinity of ClpP Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The caseinolytic protease P (ClpP) has emerged as a compelling therapeutic target in oncology and infectious diseases. ClpP is a highly conserved serine protease located in the mitochondrial matrix of eukaryotic cells and in the cytoplasm of bacteria. It plays a crucial role in maintaining protein homeostasis by degrading misfolded or damaged proteins. In cancer cells, which often experience high levels of oxidative stress, ClpP is frequently upregulated to support cell survival.^{[1][2]} This dependency presents a therapeutic window for compounds that can modulate ClpP activity. This technical guide provides a comprehensive overview of ClpP as a drug target, focusing on the binding affinities and mechanisms of action of its activators.

ClpP: The Target Protein

Under normal physiological conditions, the proteolytic activity of ClpP is tightly regulated by its association with AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX.^[3] The ClpX-ClpP complex recognizes, unfolds, and translocates substrate proteins into the proteolytic chamber of ClpP for degradation. This process is essential for the mitochondrial unfolded protein response (UPRmt), a quality control pathway that mitigates mitochondrial stress.^[4]

Several small molecules, known as ClpP activators, have been discovered to ectopically activate ClpP in the absence of its cognate AAA+ chaperones. These activators bind to ClpP

and induce a conformational change that opens the axial pores, leading to the uncontrolled degradation of proteins within the mitochondria. This dysregulation of proteostasis results in mitochondrial dysfunction, metabolic collapse, and ultimately, cancer cell death.[\[3\]](#)[\[5\]](#)

Binding Affinity of ClpP Activators

A variety of small molecules have been identified as ClpP activators, including the acyldepsipeptides (ADEPs) and the imipridone-based compounds such as ONC201 and its more potent analogs. The binding affinities of these compounds to ClpP have been characterized using various biophysical techniques.

Compound	Target	Binding Affinity (Kd)	Method	Reference
IMP075	Human ClpP	0.25 μ M	Structural and biochemical analyses	[1]
ONC201	Human ClpP	26.8 μ M	Structural and biochemical analyses	[1]
ADEP-28	ClpP	120 nM (apparent Kd for substrate)	In vitro enzymatic assays	[3]
ADEP-41	ClpP	120 nM (apparent Kd for substrate)	In vitro enzymatic assays	[3]
TR Compounds	Human ClpP	\sim 10-fold higher affinity than ONC201	Affinity chromatography/drug competition assays	[5]
ADEP7	S. aureus ClpP	$2.1 \pm 0.5 \mu$ M	Isothermal Titration Calorimetry (ITC)	[6]

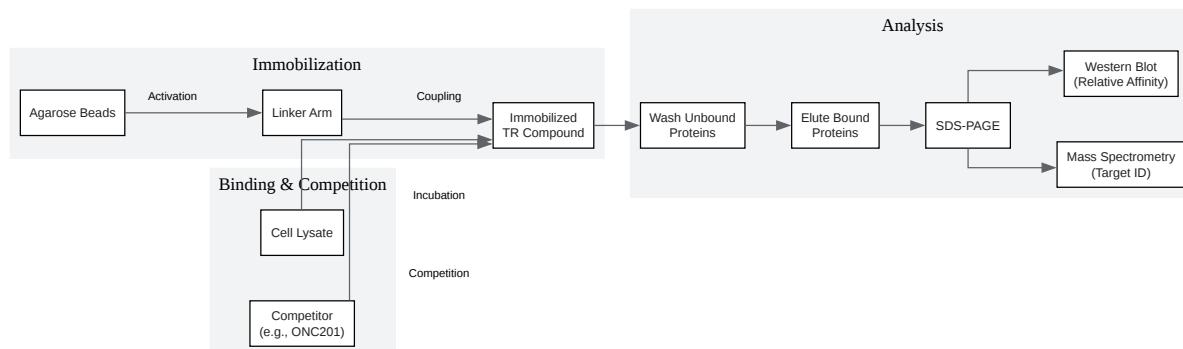
Experimental Protocols

The determination of binding affinity and the mechanism of action of ClpP activators involves a range of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Affinity Chromatography for Target Identification and Relative Affinity

This method is used to identify the protein target of a compound and to compare the relative binding affinities of different compounds.

Workflow:



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Figure 1: Workflow for Affinity Chromatography.

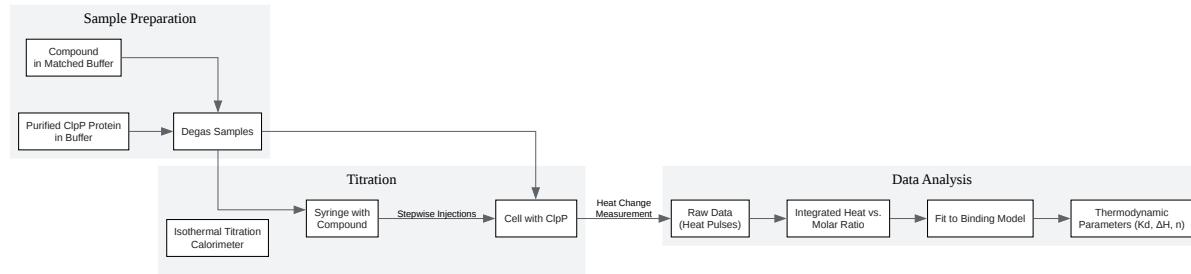
Protocol:

- **Immobilization of the Ligand:** A novel analog of the compound of interest (e.g., a TR compound with an amine group) is covalently coupled to activated agarose beads.[7]
- **Binding:** The immobilized beads are incubated with cell lysate containing the target protein (ClpP).
- **Competition:** To determine relative binding affinity, the incubation is performed in the presence of varying concentrations of a competitor compound (e.g., ONC201 or other TR compounds).
- **Washing:** The beads are washed to remove non-specifically bound proteins.
- **Elution:** The specifically bound proteins are eluted from the beads.
- **Analysis:** The eluted proteins are separated by SDS-PAGE. For target identification, the protein band of interest is excised and identified by mass spectrometry.[5] For relative affinity, the amount of eluted ClpP is quantified by Western blotting. A more potent competitor will displace more ClpP from the beads at a lower concentration.[5][7]

Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity Measurement

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9]

Workflow:



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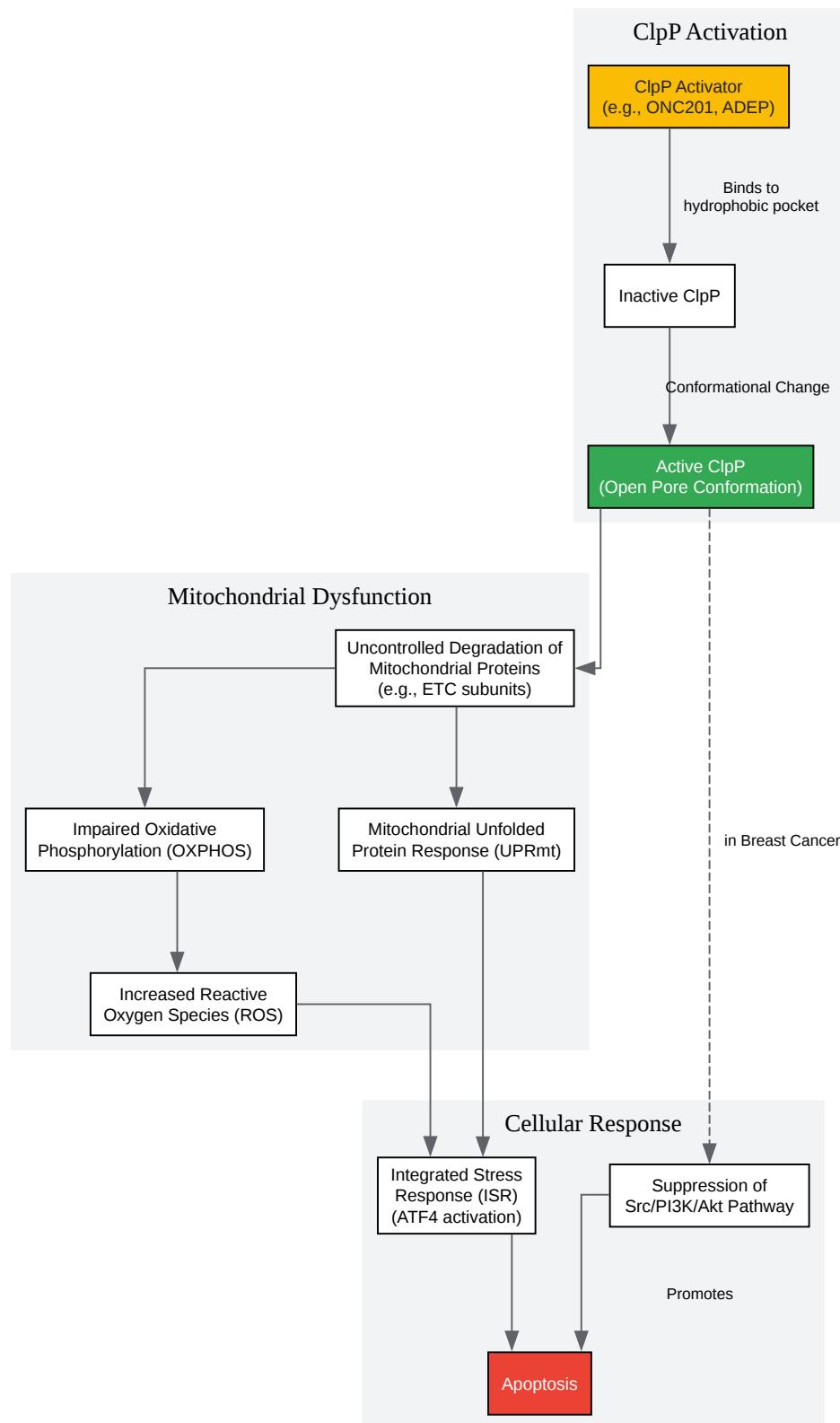
Figure 2: Workflow for Isothermal Titration Calorimetry.

Protocol:

- Sample Preparation: Purified ClpP protein is placed in the sample cell of the calorimeter. The ClpP activator is dissolved in a matched buffer and loaded into the injection syringe. It is critical that the buffers are identical to minimize heats of dilution.^[8] Both solutions are degassed to prevent bubble formation.^[9]
- Titration: A series of small, precise injections of the compound are made into the ClpP solution. The heat change associated with each injection is measured.^[10]
- Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to ClpP. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the Kd.^{[11][12]}

Signaling Pathways and Mechanism of Action

Activation of ClpP by small molecules initiates a cascade of events within the mitochondria, leading to cellular stress and apoptosis.



[Click to download full resolution via product page](#)**Figure 3:** Signaling Pathway of ClpP Activation.

The binding of an activator to the hydrophobic pockets on the surface of the ClpP barrel induces a conformational change that mimics the effect of ClpX binding.[3][13] This leads to the opening of the axial pores, allowing for the unregulated degradation of proteins within the mitochondrial matrix.[3] Key consequences of this uncontrolled proteolysis include:

- Degradation of Electron Transport Chain (ETC) Subunits: This impairs oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1][2]
- Induction of the Integrated Stress Response (ISR): The accumulation of unfolded proteins and mitochondrial stress activates the ISR, a cellular program that can lead to apoptosis. A key mediator of the ISR is the transcription factor ATF4.[5]
- Modulation of Cancer-Related Signaling Pathways: In breast cancer, ClpP has been shown to regulate cell proliferation, invasion, and apoptosis by modulating the Src/PI3K/Akt signaling pathway.[14]

Conclusion

ClpP represents a promising and validated target for the development of novel anticancer and antimicrobial agents. The strategy of ectopically activating this protease to induce a state of toxic, uncontrolled proteolysis is a unique mechanism of action. A thorough understanding of the binding affinities, structure-activity relationships, and downstream signaling consequences of ClpP activators is crucial for the rational design of next-generation therapeutics with improved potency and selectivity. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this exciting field.

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